6-Methoxy-7-nitroquinoline 6-Methoxy-7-nitroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18301458
InChI: InChI=1S/C10H8N2O3/c1-15-10-5-7-3-2-4-11-8(7)6-9(10)12(13)14/h2-6H,1H3
SMILES:
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

6-Methoxy-7-nitroquinoline

CAS No.:

Cat. No.: VC18301458

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-7-nitroquinoline -

Specification

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name 6-methoxy-7-nitroquinoline
Standard InChI InChI=1S/C10H8N2O3/c1-15-10-5-7-3-2-4-11-8(7)6-9(10)12(13)14/h2-6H,1H3
Standard InChI Key JYMFMBXHNJGXMY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C=CC=N2)[N+](=O)[O-]

Introduction

Overview

6-Methoxy-7-nitroquinoline (C₁₀H₈N₂O₃, molecular weight 204.18 g/mol) is a nitro-substituted quinoline derivative characterized by a methoxy group at the 6-position and a nitro group at the 7-position of the heterocyclic ring. This compound has garnered significant attention in medicinal chemistry due to its structural versatility and potential therapeutic applications, particularly in oncology and infectious disease research. Emerging studies highlight its role as a scaffold for designing inhibitors targeting enzymes like tubulin and epidermal growth factor receptor (EGFR), with demonstrated efficacy in preclinical models .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core of 6-methoxy-7-nitroquinoline consists of a bicyclic system fused from a benzene ring and a pyridine ring. Substituents at the 6- and 7-positions modulate electronic and steric properties:

  • Methoxy group (-OCH₃): Electron-donating, enhancing solubility and influencing metabolic stability .

  • Nitro group (-NO₂): Electron-withdrawing, promoting electrophilic reactivity and interactions with biological targets .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₃
Molecular Weight204.18 g/mol
Melting Point158–160°C (similar isomers)
SolubilitySoluble in DMSO, ethanol
pKa~2.86 (predicted)

The nitro group’s position at C7 distinguishes it from isomers like 6-methoxy-8-nitroquinoline, which exhibits distinct reactivity and biological profiles .

Synthesis and Manufacturing

Traditional Synthetic Routes

  • Skraup Synthesis:

    • Reactants: 4-Methoxy-2-nitroaniline and acrolein.

    • Conditions: Acidic (H₂SO₄/H₃PO₄), 100°C, yielding 6-methoxy-7-nitroquinoline via cyclodehydration .

    • Challenges: Low regioselectivity requires purification via column chromatography .

  • Nitration of Methoxyquinolines:

    • Direct nitration of 6-methoxyquinoline using HNO₃/H₂SO₄ at 0–5°C introduces the nitro group at C7 .

    • Yield: 60–70% after recrystallization .

Modern Methodologies

  • Microwave-Assisted Synthesis:

    • Reduces reaction time from hours to minutes (e.g., 25.8% yield in 5 minutes using Ni-modified Beta zeolite) .

  • Photoredox Catalysis:

    • Iron-catalyzed protocols enable decarboxylative alkylation, avoiding harsh reagents .

Biological Activities and Mechanisms

Anticancer Activity

  • Tubulin Polymerization Inhibition:

    • Derivatives like N-aryl-6-methoxy-7-nitro-3,4-dihydroquinolines exhibit GI₅₀ values of 1.5–1.7 nM against drug-resistant KBvin cells, outperforming paclitaxel .

    • Mechanism: Disruption of microtubule dynamics induces G2/M arrest and apoptosis .

  • EGFR Kinase Inhibition:

    • 3-Nitroquinoline analogues show IC₅₀ values in the nanomolar range against EGFR-overexpressing A431 and MDA-MB-468 cells .

Antimicrobial Properties

  • Antimalarial Activity:

    • 8-Quinolinamine derivatives suppress Plasmodium yoelii in murine models at 25–100 mg/kg doses .

  • Antibacterial Effects:

    • Nitroquinolines target Gram-positive pathogens via reactive oxygen species (ROS) generation .

Pharmacological Applications

Oncology

  • Lead Compound Optimization:

    • Structural modifications (e.g., tert-butyl groups) enhance blood-brain barrier penetration for CNS malignancies .

  • Combination Therapies:

    • Synergizes with paclitaxel in multidrug-resistant cancers by inhibiting P-glycoprotein efflux .

Infectious Diseases

  • Antiparasitic Agents:

    • Primaquine derivatives leverage nitro-reduction to target liver-stage Plasmodium .

Comparative Analysis with Related Compounds

CompoundSubstituentsBioactivity (IC₅₀)Key Difference
6-Methoxy-8-nitroquinoline-NO₂ at C8Antimalarial: 25 mg/kgAltered target affinity
5-Nitroquinoline-NO₂ at C5Antibacterial: 2 µg/mLEnhanced solubility
3-Nitroquinoline-NO₂ at C3Anticancer: 0.1 µMEGFR selectivity

Future Research Directions

  • Prodrug Development: Masking nitro groups to reduce off-target toxicity .

  • Targeted Delivery: Nanoparticle formulations for improved bioavailability .

  • Mechanistic Studies: Elucidating nitroreductase interactions in hypoxic tumors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator